![molecular formula C22H20N4O4 B2803363 3-(1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole CAS No. 1094606-48-0](/img/no-structure.png)

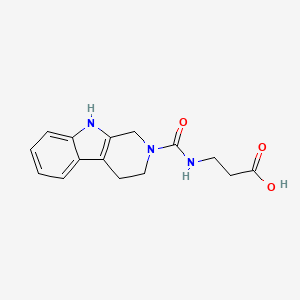

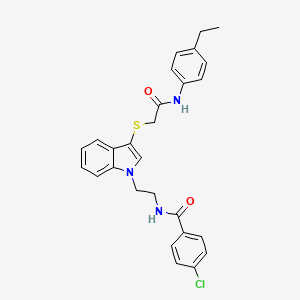

3-(1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole, also known as BDP, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A study by Ge et al. (2014) focused on the synthesis and characterization of similar oxadiazole derivatives, highlighting their optical properties. This research provides insights into the molecular structure and spectral characteristics of these compounds, which are crucial for understanding their potential applications in scientific research (Ge et al., 2014).

Antimicrobial and Antioxidant Potential

- Research by Chennapragada and Palagummi (2018) explored the synthesis of oxadiazole scaffolds and assessed their medicinal potentials, particularly in antimicrobial and antioxidant activities. This study provides a basis for considering these compounds in the development of new antimicrobial and antioxidant agents (Chennapragada & Palagummi, 2018).

In Vitro Antibacterial and Antifungal Activities

- Pandya et al. (2019) synthesized a library of oxadiazole derivatives and investigated their in vitro antibacterial and antifungal activities. This research indicates the potential of these compounds as antimicrobial agents, contributing to the field of drug discovery and medicinal chemistry (Pandya et al., 2019).

Antitubercular Activities

- Nayak et al. (2016) demonstrated the synthesis and in vitro antitubercular activities of new oxadiazole derivatives. This study provides valuable information on the potential use of these compounds in the treatment of tuberculosis, a significant global health issue (Nayak et al., 2016).

Antitumor Activity

- A study by Insuasty et al. (2012) focused on synthesizing novel pyrazoline derivatives containing benzodioxol moieties and assessed their antitumor activity. This research contributes to the exploration of new antitumor agents, expanding the therapeutic options for cancer treatment (Insuasty et al., 2012).

Xanthine Oxidase Inhibitory Activity

- Qi et al. (2015) developed a synthetic route for oxadiazoles derivatives and evaluated their in vitro xanthine oxidase inhibitory activity. This study suggests the potential therapeutic applications of these compounds in treating diseases related to xanthine oxidase, such as gout (Qi et al., 2015).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole, which is synthesized from 1,3-benzodioxole and 2-amino-5-nitrophenylacetic acid. The second intermediate is 5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole, which is synthesized from 2-butoxyphenylhydrazine and ethyl 2-amino-5-nitrobenzoate. These two intermediates are then coupled together using standard coupling reagents to form the final product.", "Starting Materials": [ "1,3-benzodioxole", "2-amino-5-nitrophenylacetic acid", "2-butoxyphenylhydrazine", "ethyl 2-amino-5-nitrobenzoate", "coupling reagents" ], "Reaction": [ "Synthesis of 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole:", "- 1,3-benzodioxole is reacted with 2-amino-5-nitrophenylacetic acid in the presence of a coupling reagent to form the intermediate 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole.", "Synthesis of 5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole:", "- 2-butoxyphenylhydrazine is reacted with ethyl 2-amino-5-nitrobenzoate in the presence of a coupling reagent to form the intermediate 5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole.", "Coupling of intermediates:", "- The two intermediates are coupled together using a coupling reagent to form the final product, 3-(1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole." ] } | |

Número CAS |

1094606-48-0 |

Fórmula molecular |

C22H20N4O4 |

Peso molecular |

404.426 |

Nombre IUPAC |

3-(1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |

InChI |

InChI=1S/C22H20N4O4/c1-2-3-10-27-18-7-5-4-6-15(18)16-12-17(25-24-16)22-23-21(26-30-22)14-8-9-19-20(11-14)29-13-28-19/h4-9,11-12H,2-3,10,13H2,1H3,(H,24,25) |

Clave InChI |

DEAXNVSZOIWTHO-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=CC=C1C2=NNC(=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[cyano(cyclopropyl)methyl]-2,3-dimethylbenzamide](/img/structure/B2803280.png)

![N-(2,4-difluorophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2803281.png)

![Tert-butyl (1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-oxopropan-2-yl)carbamate](/img/structure/B2803287.png)

![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-methylcyclopropane-1-carboxamide](/img/structure/B2803290.png)

![2-[(E)-but-2-enyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2803291.png)

![N-[3-(3-Methyl-1,2-oxazol-4-yl)propyl]prop-2-enamide](/img/structure/B2803301.png)

![7-Ethoxy-5-(4-methoxyphenyl)-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2803303.png)